Hexyl acetate
Overview
Description
Hexyl acetate is an organic compound belonging to the class of carboxylic acid esters. It is characterized by the presence of an acetate group (C₂H₃O₂) bonded to a hexyl group (C₆H₁₃). The molecular formula of this compound is C₈H₁₆O₂, and it has a molecular weight of approximately 144.21 g/mol . This compound is a colorless, slightly viscous liquid at room temperature with a fruity, pleasant odor reminiscent of apples or pears .
Mechanism of Action
Target of Action
Hexyl acetate primarily targets the olfactory receptors in humans due to its fruity odor. It is used as a flavoring agent in the food industry . In addition, it is used as a solvent for resins, polymers, fats, and oils .
Biochemical Pathways
This compound is produced by the esterification of hexanol and acetic acid . This reaction is catalyzed by an enzyme known as alcohol acyltransferase (AAT), which facilitates the condensation of acyl-CoAs and alcohols to form esters . The acetyl CoA pathway is involved in this process, requiring approximately 10 enzymes and various organic cofactors .
Result of Action
The primary result of this compound’s action is the perception of a fruity smell when it is used as a flavoring agent. This is due to its interaction with olfactory receptors. When used as a solvent, it helps in the dispersion of substances such as resins, polymers, fats, and oils .
Biochemical Analysis
Biochemical Properties
Hexyl acetate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as alcohol acyltransferases (AATs), which catalyze the formation of esters from acyl-CoAs and alcohols . These interactions are crucial for the biosynthesis of esters, including this compound, in various biological systems. Additionally, this compound exhibits antimicrobial activity and can be used to improve the safety of minimally processed fruits .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in aroma metabolism during yeast fermentation . This modulation can lead to changes in the production of volatile aroma compounds, impacting the overall flavor profile of fermented products.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound is synthesized via an esterification reaction involving hexanol and acetic acid, facilitated by an acid catalyst . This process involves the removal of a water molecule from the reactants, leading to the formation of the ester bond. Additionally, this compound can interact with alcohol acyltransferases, which play a role in the biosynthesis of esters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can have antimicrobial properties, which may influence the safety and quality of minimally processed fruits over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, this compound is generally considered safe for consumption and use. At higher dosages, it may exhibit toxic or adverse effects. For instance, this compound has been found to be safe for all animal species at 25 mg/kg complete feed, with a margin of safety between 2 and 6 .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the biosynthesis of esters. Enzymes such as alcohol acyltransferases catalyze the formation of esters from acyl-CoAs and alcohols . This process is essential for the production of esters like this compound in biological systems. Additionally, this compound can influence metabolic flux and metabolite levels, impacting the overall metabolic profile of the organism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions. For example, this compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These mechanisms ensure that this compound reaches its intended site of action within the cell, where it can participate in biochemical reactions and influence cellular processes .
Preparation Methods
Hexyl acetate can be synthesized through an esterification reaction involving hexanol and acetic acid in the presence of an acid catalyst . The reaction typically involves the removal of a water molecule from the reactants, leading to the formation of the ester. The process can be represented as follows:
C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O
In industrial settings, the production of this compound often involves the use of a bioreactor where lipase enzymes are immobilized on a carrier material to catalyze the reaction . This method is environmentally friendly and highly productive, making it suitable for large-scale production.
Chemical Reactions Analysis
Hexyl acetate primarily undergoes hydrolysis and transesterification reactions.
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Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and acetic acid.
C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH
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Transesterification: : this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
C₆H₁₃OCOCH₃ + R’OH → C₆H₁₃OH + R’COOCH₃
Common reagents used in these reactions include acids like sulfuric acid or hydrochloric acid for hydrolysis and bases like sodium hydroxide for transesterification .
Scientific Research Applications
Hexyl acetate has a wide range of applications in various fields:
Chemistry: It is used as a solvent for resins, polymers, fats, and oils.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its fruity odor.
Comparison with Similar Compounds
Hexyl acetate can be compared with other esters such as ethyl acetate, butyl acetate, and octyl acetate.
Ethyl acetate (C₄H₈O₂): It has a lower molecular weight and boiling point compared to this compound. It is commonly used as a solvent in nail polish removers and glues.
Butyl acetate (C₆H₁₂O₂): It has a similar fruity odor but is less viscous than this compound. It is used in the production of lacquers and paints.
Octyl acetate (C₁₀H₂₀O₂): It has a higher molecular weight and boiling point. It is used in the fragrance industry for its pleasant odor.
This compound is unique due to its balance of molecular weight, boiling point, and pleasant odor, making it particularly suitable for applications in the flavor and fragrance industry .
Properties
IUPAC Name |
hexyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGQPLXWSUTHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Record name | HEXYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6713 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022006 | |
Record name | Hexyl acetate | |
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Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour | |
Record name | HEXYL ACETATE | |
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Record name | Acetic acid, hexyl ester | |
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Record name | Acetic acid, hexyl ester | |
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Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
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Record name | Hexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg | |
Record name | HEXYL ACETATE | |
Source | CAMEO Chemicals | |
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Record name | n-Hexyl Acetate | |
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Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup) | |
Record name | HEXYL ACETATE | |
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Record name | Acetic acid, hexyl ester | |
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Record name | n-Hexyl Acetate | |
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Solubility |
Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | n-Hexyl Acetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |
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Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Hexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872 | |
Record name | HEXYL ACETATE | |
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Record name | n-Hexyl Acetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |
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Record name | Hexyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.32 [mmHg], 1.32 mm Hg at 25 °C | |
Record name | Acetic acid, hexyl ester | |
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Record name | n-Hexyl Acetate | |
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Color/Form |
Colorless liquid | |
CAS No. |
142-92-7, 88230-35-7 | |
Record name | HEXYL ACETATE | |
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Record name | Hexyl acetate | |
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Record name | n-Hexyl acetate | |
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Record name | Hexanol, acetate, branched and linear | |
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Record name | Hexyl acetate | |
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Record name | Acetic acid, hexyl ester | |
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Record name | Hexyl acetate | |
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Record name | Hexyl acetate | |
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Record name | A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates | |
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Record name | Hexanol, acetate, branched and linear | |
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Record name | HEXYL ACETATE | |
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Record name | n-Hexyl Acetate | |
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Record name | Hexyl acetate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-112 °F (USCG, 1999), -80.9 °C, -81 °C | |
Record name | HEXYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6713 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Hexyl Acetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hexyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029980 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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